
8-Methoxy-d3 Psoralen
概述
描述
8-Methoxy-d3 Psoralen is a deuterated derivative of 8-methoxypsoralen (8-MOP), a naturally occurring coumarin compound found in Psoralea corylifolia L. (Fructus Psoraleae) . The "d3" designation indicates the substitution of three hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often employed in pharmacological research to study metabolic pathways, enhance pharmacokinetic stability, or reduce toxicity while retaining biological activity .
8-Methoxypsoralen itself is clinically significant in photochemotherapy (PUVA therapy) for dermatological conditions such as psoriasis and vitiligo, where it intercalates into DNA and forms crosslinks upon ultraviolet A (UVA) irradiation, inhibiting abnormal cell proliferation .
准备方法
Traditional Synthesis of 8-Methoxy Psoralen
The non-deuterated precursor, 8-Methoxy Psoralen (CAS 298-81-7), is synthesized via a three-step sequence:
Acetylation and Fries Rearrangement
A 7-hydroxycoumarin derivative undergoes acetylation with acetic anhydride to form 4-acetoxy-3-methoxybenzaldehyde. Subsequent Fries rearrangement in anhydrous aluminum chloride yields a ketone intermediate, critical for furan ring formation .
Reaction Conditions :
Step | Reagents | Temperature | Yield |
---|---|---|---|
Acetylation | Acetic anhydride, H₂SO₄ | 0–5°C | 85% |
Fries Rearrangement | AlCl₃, Nitrobenzene | 120°C | 78% |
Cyclization and Aromatization
The ketone intermediate is cyclized using ethyl cyanoacetate under basic conditions, followed by decarboxylation to yield 8-Methoxy Psoralen .
Deuterated analogs require selective introduction of the -OCD₃ group. Two primary methods are validated:
Trideuteromethylation via Sulfoxonium Metathesis
Shen et al. (2019) developed a one-pot protocol using TDMSOI (trideuteromethyl sulfoxonium iodide), generated from TMSOI and DMSO-d₆ :
Application to Psoralen Synthesis :
-
Substrate : 8-Hydroxypsoralen (intermediate from Fries rearrangement).
-
Reaction : Treatment with TDMSOI in DMF at 80°C for 12 hours.
Analytical Validation :
-
NMR : Disappearance of -OCH₃ proton signal (δ 3.8 ppm) and emergence of -OCD₃.
Post-Synthetic Isotopic Exchange
Direct H/D exchange at the methoxy group is achievable using D₂O and Pd/C under high-pressure hydrogenation. However, this method yields lower deuteration (≤70%) and is less favored .
Industrial-Scale Production
Adapting the sulfoxonium metathesis method for large-scale synthesis involves:
Continuous Flow Reactors
-
Advantages : Enhanced heat transfer, reduced side reactions.
-
Conditions :
Purification and Quality Control
-
Chromatography : Reverse-phase HPLC (C18 column, MeCN:H₂O = 70:30) removes non-deuterated impurities.
-
Specifications :
Parameter Requirement Purity (HPLC) ≥98% Deuterium Content ≥87% Residual Solvents <0.1%
Challenges and Optimization
Isotopic Dilution
Exposure to protic solvents (e.g., methanol) during storage reduces deuteration. Solutions include:
Byproduct Formation
Over-chlorination during Fries rearrangement generates 4,8-dimethoxy impurities. Mitigation strategies:
化学反应分析
8-Methoxy-d3 Psoralen undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the compound can undergo substitution reactions with nucleophiles, leading to the formation of substituted products.
科学研究应用
Treatment of Skin Disorders
- Psoriasis : Methoxsalen is utilized in PUVA (Psoralen + UVA) therapy to alleviate symptoms of psoriasis. Studies indicate that PUVA therapy can lead to significant improvements in skin condition, particularly in patients who have not responded to conventional treatments .
- Vitiligo : The compound has shown effectiveness in treating vitiligo, especially in generalized cases. Research indicates that approximately 66.6% of patients with generalized vitiligo experience positive outcomes following PUVA therapy .
- Eczema : Methoxsalen can also be beneficial for patients suffering from eczema when combined with UVA exposure.
Oncology Applications
- Cutaneous T-cell Lymphoma : Methoxsalen is employed in conjunction with photopheresis for the treatment of cutaneous T-cell lymphoma. Clinical studies demonstrate that this combination can reduce the severity of skin lesions without significant toxicity .
Case Study 1: Efficacy in Vitiligo Treatment
A study conducted on 36 patients with varying types of vitiligo showed that PUVA therapy using oral psoralen resulted in significant repigmentation, particularly among those with generalized vitiligo. Side effects included erythema and xerosis, but overall patient satisfaction was high .
Case Study 2: Psoriasis Management
Research evaluating the therapeutic effect of PUVA therapy on chronic psoriasis indicated that patients experienced marked improvement in skin lesions after consistent treatment over several months. The study highlighted the importance of individualized treatment plans based on patient response .
Data Tables
Recent Advancements
Recent studies have explored novel drug delivery systems incorporating 8-Methoxy-d3 Psoralen to enhance its therapeutic effects. For instance, topical formulations using lipid nanoparticles have shown improved skin penetration and efficacy against psoriasis . Additionally, investigations into its anti-cancer properties suggest potential applications beyond dermatological uses, including breast cancer treatment where psoralen derivatives exhibit promising cytotoxic activity against cancer cell lines .
作用机制
The mechanism of action of 8-Methoxy-d3 Psoralen involves its interaction with DNA. Upon activation by UV radiation, the compound forms covalent bonds with DNA, leading to cross-linking and inhibition of DNA synthesis. This results in the suppression of cell proliferation and induction of apoptosis in target cells. The molecular targets include guanine and cytosine bases in DNA, which are preferentially bound by the activated compound .
相似化合物的比较
Structural and Functional Analogues
The primary structural analogues of 8-Methoxy-d3 Psoralen include psoralen, angelicin, and isopsoralen (also known as psoralidin). All are coumarin derivatives with shared bioactivities but distinct pharmacological properties.
Key Comparative Data
*Inferred from non-deuterated psoralen mechanisms.
Mechanistic and Pharmacological Differences
Psoralen vs. This compound :
Psoralen induces hepatotoxicity via mTOR pathway inhibition and mitochondrial damage, leading to S-phase cell cycle arrest in hepatocytes (ICR mice, 400–800 mg/kg doses) . The deuterated form may mitigate these effects due to altered metabolism, though direct evidence is lacking.Angelicin vs. Psoralen :
Angelicin shares psoralen’s coumarin backbone but lacks linear furan rings, preventing DNA crosslinking. Instead, it disrupts bacterial biofilms and reduces inflammation via NF-κB pathway inhibition .Isopsoralen vs. Psoralen :
Isopsoralen demonstrates similar anti-tumor efficacy (67.86% vs. 66.96% tumor inhibition) but causes renal toxicity at high doses, including tubulointerstitial inflammation .
Toxicity Profiles
- Psoralen : Acute hepatotoxicity at 400–800 mg/kg in mice, with cyclin E1/p27 upregulation and mTOR suppression .
- Isopsoralen : Renal tubular damage and hypoactivity at high doses .
- This compound : Expected lower hepatotoxicity due to deuterium’s metabolic stabilizing effects, though empirical data are needed .
生物活性
8-Methoxy-d3 Psoralen (also known as 8-MOP) is a derivative of psoralen, a naturally occurring compound known for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and recent research findings.
Overview of Psoralens
Psoralens are a class of linear furocoumarins that exhibit significant pharmacological properties, including photosensitizing effects. They are primarily used in PUVA therapy (Psoralen and Ultraviolet A) for treating skin disorders such as psoriasis and vitiligo. The mechanism of action involves the formation of covalent bonds with DNA upon activation by UV light, leading to DNA crosslinking and inhibition of cell proliferation .
Upon photoactivation, 8-MOP intercalates into DNA, specifically targeting thymine bases. This interaction results in the formation of various adducts through cycloaddition reactions, which can inhibit transcription and replication processes. The major products formed during these reactions include diastereomeric thymidine adducts, which account for a significant proportion of the covalently bound psoralen .
Biological Activities
The biological activities of 8-MOP extend beyond dermatological applications. The following table summarizes key activities and their implications:
Case Studies
Recent studies have highlighted the potential of 8-MOP in various therapeutic contexts:
- Breast Cancer Treatment : In vitro studies demonstrated that 8-MOP can induce apoptosis in breast cancer cell lines (MDA-MB-231, T47-D) through both dark and light-activated mechanisms. This suggests its utility as a chemotherapeutic agent .
- Psoriasis Management : Clinical applications of PUVA therapy utilizing 8-MOP have shown significant improvements in psoriasis severity scores among patients after consistent treatment sessions .
- Antimicrobial Research : Research indicates that 8-MOP exhibits antimicrobial properties against specific bacterial strains, providing insights into its potential use in treating infections .
Recent Research Findings
Recent investigations into psoralen derivatives have focused on enhancing their biological activity through structural modifications. For instance:
- A study synthesized novel psoralen derivatives with varying substituents at the C-5 position, revealing that these modifications significantly impacted their cytotoxicity against cancer cells .
- Another study explored the photochemical behavior of 8-MOP when bound to DNA, elucidating the kinetics and thermodynamics involved in its intercalation process .
常见问题
Basic Research Questions
Q. How is 8-Methoxy-d3 Psoralen synthesized and characterized in research settings?
- Methodological Answer : Synthesis typically involves deuterium exchange at specific positions (e.g., methyl groups) using deuterated reagents under controlled conditions. Characterization employs nuclear magnetic resonance (NMR) for structural confirmation and mass spectrometry (MS) to verify isotopic incorporation (e.g., d3 labeling). Purity is assessed via high-performance liquid chromatography (HPLC) coupled with UV detection .
- Experimental Design : Include controls for non-deuterated analogs to validate isotopic substitution effects. Use deuterium-depleted solvents to avoid contamination during synthesis.
Q. What analytical techniques are recommended for detecting this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for its sensitivity and specificity. For tissue or plasma samples, solid-phase extraction (SPE) using hydrophobic-lipophilic balance (HLB) cartridges improves recovery rates . Isotopic dilution with internal standards (e.g., d3-labeled analogs) ensures quantification accuracy .
- Data Analysis : Use calibration curves with deuterated internal standards to correct for matrix effects. Validate limits of detection (LOD) and quantification (LOQ) via spike-and-recovery experiments.
Q. Why is isotopic purity critical in deuterated psoralen studies, and how is it validated?
- Methodological Answer : Isotopic purity (≥98%) minimizes interference from non-deuterated species in metabolic or pharmacokinetic studies. Validation involves LC-MS analysis to measure isotopic abundance ratios (e.g., d0/d3) and confirm absence of unlabeled contaminants .
- Controls : Compare results with non-deuterated 8-Methoxypsoralen to distinguish isotopic effects from experimental artifacts.
Advanced Research Questions
Q. How does this compound's deuteration affect its pharmacokinetic parameters compared to the non-deuterated form?
- Methodological Answer : Conduct comparative studies in vivo using deuterated and non-deuterated forms. Measure plasma half-life, clearance, and metabolite profiles via LC-MS/MS. Deuteration may alter metabolic stability due to kinetic isotope effects (KIE), particularly in cytochrome P450 (CYP)-mediated oxidation pathways .
- Data Contradiction Analysis : If discrepancies arise, investigate CYP isoform specificity (e.g., CYP3A4 vs. CYP2C9) using liver microsome assays .
Q. What strategies resolve contradictions in this compound's mechanism of action across different cellular models?
- Methodological Answer :
Dose-Response Validation : Ensure consistent dosing ranges (e.g., 0.1–50 μM) across models to rule out concentration-dependent effects .
Pathway-Specific Inhibitors : Use inhibitors (e.g., NF-κB or MAPK inhibitors) to isolate signaling mechanisms .
Cross-Model Replication : Compare results in primary cells vs. immortalized lines (e.g., HTR-8/SVneo trophoblasts) to identify model-specific biases .
Q. What in vitro models are appropriate for studying this compound's cross-linking efficiency in RNA-RNA interactions?
- Methodological Answer :
- Psoralen Cross-Linking : Use UV-A irradiation (365 nm) to activate psoralen for RNA-RNA cross-linking. Validate efficiency via gel electrophoresis or sequencing-based methods (e.g., SPLASH or PARIS) .
- Controls : Include non-deuterated psoralen and UV-only treatments to distinguish deuterium-specific effects .
Q. Specialized Methodological Considerations
Q. How to design experiments assessing this compound's hepatotoxicity while controlling for metabolic byproducts?
- Methodological Answer :
- Metabolite Identification : Incubate with liver microsomes and NADPH cofactors. Use LC-HRMS to detect reactive intermediates (e.g., γ-ketoenal) and adducts with glutathione (GSH) .
- Scavenger Assays : Co-administer GSH or N-acetylcysteine to mitigate oxidative stress, confirming toxicity mechanisms .
Q. What statistical approaches address variability in this compound's pro-invasive effects in trophoblast studies?
- Methodological Answer :
属性
CAS 编号 |
1246819-63-5 |
---|---|
分子式 |
C12H8O4 |
分子量 |
220.20 g/mol |
IUPAC 名称 |
9-(trideuterio(113C)methoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C12H8O4/c1-14-12-10-8(4-5-15-10)6-7-2-3-9(13)16-11(7)12/h2-6H,1H3/i1+1D3 |
InChI 键 |
QXKHYNVANLEOEG-KQORAOOSSA-N |
SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
手性 SMILES |
[2H][13C]([2H])([2H])OC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
规范 SMILES |
COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2 |
同义词 |
9-(Methoxy-13CD3)-7H-furo[3,2-g][1]benzopyran-7-one; 6-Hydroxy-7-(methoxy-13CD3)-5-benzofuranacrylic Acid δ-Lactone; 8-MOP-13CD3; 8-MP-13CD3; 8-(Methoxy-13CD3)-6,7-furanocoumarin; 8-(Methoxy-13CD3)[furano-3’,2’:6,7-coumarin]; 8-(Methoxy-13CD3)psora |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。